molecular formula C15H29N3O3 B1523813 tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]-N-methylcarbamate CAS No. 1305711-11-8

tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]-N-methylcarbamate

Cat. No. B1523813
M. Wt: 299.41 g/mol
InChI Key: IPGKUTMFNCVJLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not directly mentioned in the literature, it is likely that it could be synthesized through appropriate reactions involving aminopiperidine and other necessary functional groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.41 . It is an oil at room temperature . The compound has a boiling point of 308 °C, a density of 1.01, and a flash point of 140 °C . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

NMR Tagging in High-Molecular-Weight Systems

O-tert-Butyltyrosine (Tby), an unnatural amino acid, can be incorporated into proteins using orthogonal aminoacyl-tRNA synthetase/tRNA systems. The tert-butyl group of Tby serves as an effective NMR tag, producing a distinct, narrow singlet resonance in one-dimensional ^1H NMR spectra without isotope labeling. This feature facilitates the detection of tert-butyl signals in regions with minimal overlap with other methyl resonances, enhancing the observation of protein structures and interactions in high-molecular-weight systems. This application was demonstrated in the study of the Bacillus stearothermophilus DnaB hexamer, revealing its preferential 3-fold symmetry in solution, and in the measurement of the dissociation constant of a complex between glutamate and the Escherichia coli aspartate/glutamate binding protein (DEBP), showcasing the method's ability to quantify submicromolar ligand binding affinities (Chen et al., 2015).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of a variety of amines. These imines are synthesized from enantiomerically pure tert-butanesulfinamide and a range of aldehydes and ketones, with the tert-butanesulfinyl group acting as an activator for nucleophilic addition and a chiral director. This methodology facilitates the synthesis of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, amino alcohols, and trifluoromethyl amines. The process showcases the utility of N-tert-butanesulfinyl imines in the efficient and diverse synthesis of amines, highlighting their significance in asymmetric synthesis (Ellman et al., 2002).

Synthesis of Biologically Active Intermediates

Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a critical intermediate for various biologically active compounds, such as osimertinib (AZD9291). A rapid synthetic method for this compound has been developed, starting from commercially available 4-fluoro-2methoxy-5nitroaniline, and involving acylation, nucleophilic substitution, and reduction steps. The optimized synthetic route provides a high total yield (81%), demonstrating the compound's importance as an intermediate in the synthesis of biologically significant molecules (Zhao et al., 2017).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-15(2,3)21-14(20)17(4)9-5-6-13(19)18-10-7-12(16)8-11-18/h12H,5-11,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGKUTMFNCVJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCC(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]-N-methylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]-N-methylcarbamate
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tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]-N-methylcarbamate
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tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]-N-methylcarbamate

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